1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUAEOWBHBPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175412 | |
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898639-57-1 | |
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898639-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of Phenolic Substrates
Chlorosulfonic acid (ClSO₃H) is a reagent of choice for introducing sulfonyl chloride groups onto aromatic rings. For example, the sulfonation of 2,5-dichloro-4-ethoxyphenol in dichloromethane at 0–5°C yields the sulfonyl chloride derivative. This reaction is highly exothermic and requires careful temperature control to prevent decomposition.
Alternative Routes via Iodopyridine Intermediates
Recent advancements leverage halogenated pyridines as precursors. For instance, 2,5-dichloro-4-iodopyridine has been used in palladium-catalyzed coupling reactions to introduce ethoxy groups. In one protocol, treatment with ethanol and cesium carbonate under reflux conditions substitutes iodine with ethoxy, achieving yields exceeding 50%. This method avoids harsh chlorosulfonation conditions and enhances functional group compatibility.
Coupling of Sulfonyl Chloride with 2-Methylimidazole
The critical step involves forming the sulfonamide bond between the aryl sulfonyl chloride and 2-methylimidazole. This reaction proceeds via nucleophilic substitution, where the imidazole’s nitrogen attacks the electrophilic sulfur center.
Base-Mediated Coupling in Polar Aprotic Solvents
Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are optimal solvents for this reaction due to their ability to stabilize intermediates. A representative procedure involves:
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Dissolving 2-methylimidazole (1.2 equiv) and the sulfonyl chloride (1.0 equiv) in DMSO.
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Adding potassium carbonate (2.5 equiv) to deprotonate the imidazole and drive the reaction.
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Stirring at room temperature for 4–6 hours, followed by aqueous workup.
This method achieves yields of 68–74% with HPLC purity >95%.
Catalytic Approaches Using Palladium Complexes
Palladium catalysis, widely employed in cross-coupling reactions, has been adapted for sulfonamide formation. A protocol using palladium acetate (0.1 equiv) and DPEPhos (0.2 equiv) in 1,4-dioxane at reflux enhances reaction efficiency. This system facilitates electron-deficient aryl coupling partners, such as chlorinated sulfonyl chlorides, achieving yields up to 53.4%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMSO | 74.4 | 98.8 |
| Temperature | 20°C | 71.8 | 97.5 |
| Base | K₂CO₃ | 69.7 | 96.2 |
Data adapted from DMSO-mediated reactions demonstrate that lower temperatures (20°C) favor higher purity by minimizing side reactions. Conversely, reflux conditions in dioxane (100°C) accelerate palladium-catalyzed steps but require rigorous exclusion of moisture.
Role of Additives and Ligands
The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triphosgene improves reaction kinetics by activating the sulfonyl chloride. For example, DBU (1.2 equiv) in THF increases the conversion rate to 89% within 3 hours. Ligands like DPEPhos stabilize palladium intermediates, reducing catalyst loading to 0.1 equiv.
Purification and Characterization
Crystallization Techniques
Product isolation often involves acid-base extraction followed by crystallization. Ethyl acetate is the preferred solvent due to its moderate polarity, yielding crystalline solids with >99% purity after two recrystallizations.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.29 (d, J = 6.57 Hz, 6H, CH(CH₃)₂), 2.12 (s, 3H, CH₃-imidazole), and 8.62 (s, 1H, imidazole-H).
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HPLC-MS : Retention time of 2.35–2.57 min with [M+H]⁺ = 404.2–385.0, consistent with expected masses.
Challenges and Alternative Pathways
Chemical Reactions Analysis
Types of Reactions
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
a. 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()
- Structure : Features ethoxy, isopropyl, and methyl substituents on the phenyl ring.
- Comparison: The absence of chlorine atoms reduces electron-withdrawing effects compared to the target compound.
- Implications : Lower electrophilicity at the sulfonyl group due to electron-donating substituents may alter reactivity in nucleophilic substitutions .
b. 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ()
- Structure : Methoxy groups (electron-donating) dominate the phenyl ring.
- Comparison : Methoxy groups enhance resonance stabilization, contrasting with the target compound’s dichloro groups, which favor inductive effects. This difference could lead to divergent biological activities, such as antimicrobial efficacy .
c. 1-(4-Iodophenyl)-2-methyl-1H-imidazole ()
- Structure : Iodine substituent on the phenyl ring.
- Comparison: The iodine atom introduces heavy-atom effects (useful in crystallography) but lacks the sulfonyl group.
Imidazole Core Modifications
a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
- Structure : Nitro and chloromethyl groups on the imidazole ring.
- The target compound’s methyl group at position 2 offers steric protection, possibly enhancing metabolic stability .
Research Implications
- Drug Design : Dichloro substituents may confer higher bioactivity than methoxy or methyl groups, as seen in ’s antimicrobial studies. However, increased toxicity risks must be evaluated .
Biological Activity
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a compound with notable biological activities, particularly in the fields of herbicidal and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl2NO4S |
| Molecular Weight | 287.16 g/mol |
| CAS Number | 639826-16-7 |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. In particular, imidazole derivatives have been shown to interact with tubulin polymerization, which is crucial for cell division.
Tubulin Polymerization Inhibition
Recent studies indicate that compounds similar to this compound exhibit significant inhibition of tubulin polymerization. For instance, certain imidazole derivatives demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and HCT-15 cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related imidazole compounds:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 6 | HCT-15 | 80 | Tubulin polymerization inhibitor |
| Compound 7 | HeLa | 100 | Moderate potency |
| Compound 21 | A549 | 1.58 | Inhibitor of EGFR phosphorylation |
Anticancer Activity
Imidazole derivatives have been extensively researched for their anticancer properties. The compound has shown promise as a potential anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
Case Studies
- In Vitro Studies : Research has demonstrated that imidazole derivatives can significantly reduce viability in cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of less than 5 μM against multiple cancer types .
- Mechanistic Insights : Inhibition of the vascular endothelial growth factor receptor (VEGFR) has been noted as a critical mechanism through which these compounds exert their effects. Compounds with imidazole scaffolds showed IC50 values as low as 51.4 nM against VEGFR .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of imidazole derivatives. For instance, certain synthesized compounds displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Q & A
Q. Example Data :
- Typical reaction time: 12–24 hours at room temperature.
- Yield range: 50–70% after purification, depending on substituent steric effects .
Advanced: How can computational methods assist in optimizing the sulfonylation reaction for this compound?
Methodological Answer:
Computational tools can predict reaction pathways and optimize conditions:
- Density Functional Theory (DFT) : Models the energy profile of sulfonylation, identifying transition states and intermediates. For example, [IrCp*Cl₂]₂ catalysts (as in sulfonamide synthesis) lower activation energy by stabilizing intermediates via π-backbonding .
- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen).
- Machine Learning (ML) : Trains on existing sulfonylation datasets to predict optimal molar ratios, temperatures, and catalysts. For instance, ML models suggest AgNTf₂ as a co-catalyst for regioselective sulfonylation .
Data Contradiction Resolution :
Conflicting reports on yields (e.g., 50% vs. 70%) may arise from solvent polarity or catalyst loading. Computational validation of reaction parameters can reconcile discrepancies .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assigns protons and carbons in the imidazole and aryl sulfonyl groups. For example, the imidazole C2 proton appears as a singlet near δ 7.2 ppm, while sulfonyl-attached carbons resonate at δ 120–140 ppm .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between the sulfonylphenyl and imidazole moieties.
- Mass Spectrometry (EI-MS or HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 375.2 for C₁₂H₁₁Cl₂N₂O₃S) .
- IR Spectroscopy : Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonylimidazole derivatives?
Methodological Answer:
Contradictions (e.g., antimicrobial efficacy varying across studies) require:
- Meta-Analysis : Aggregate data from PubMed, Scopus, and patent databases (e.g., European Patent Bulletin ), adjusting for variables like assay type (MIC vs. IC₅₀) or cell lines used.
- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., 24-hour incubation, fixed inoculum size).
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects. For example, dichloro vs. methoxy groups on the phenyl ring may alter membrane permeability .
Example :
A 2024 study reported 1-((2,5-dichlorophenyl)sulfonyl)imidazoles as potent antifungal agents (MIC = 2 µg/mL), while a 2025 study found reduced activity (MIC = 16 µg/mL). Meta-analysis revealed differences in fungal strains (Candida albicans vs. Aspergillus fumigatus) as the key variable .
Advanced: How can SHELX software be applied to determine the crystal structure of this compound?
Methodological Answer:
SHELX (e.g., SHELXL, SHELXD) is used for X-ray crystallography:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Structure Solution :
- Validation : PLATON checks for missed symmetry and hydrogen bonding (e.g., C–H⋯O interactions stabilize the crystal lattice) .
Q. Example Data :
- Unit cell parameters: Monoclinic, P2₁/c, a = 10.52 Å, b = 7.31 Å, c = 15.89 Å, β = 102.5°.
- Dihedral angle between imidazole and phenyl rings: 85.2°, indicating near-orthogonal orientation .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers.
Advanced: How does steric hindrance influence the reactivity of the imidazole nitrogen during sulfonylation?
Methodological Answer:
- Steric Effects : The 2-methyl group on the imidazole ring reduces nucleophilicity at N1 by ~30% (DFT-calculated charge: -0.45 vs. -0.62 for unsubstituted imidazole), slowing sulfonylation .
- Mitigation Strategies :
- Use bulky bases (e.g., DBU) to deprotonate the imidazole, enhancing reactivity.
- Microwave-assisted synthesis (100°C, 30 minutes) accelerates the reaction by overcoming steric barriers .
Advanced: How can crystallography resolve ambiguities in regioselectivity during sulfonylation?
Methodological Answer:
- ORTEP-3 Visualization : Generates 3D electron density maps to confirm sulfonyl group attachment at N1 (vs. N3). For example, a 2025 study used ORTEP-3 to validate N1 sulfonylation via C–S bond distances (1.76 Å) and bond angles .
- Twinned Data Refinement : SHELXL handles twinned crystals (common in sulfonylimidazoles) by refining twin laws (e.g., BASF parameter = 0.35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
